molecular formula C18H18N2O3 B2743886 2-cyano-3-(2,5-dimethoxyphenyl)-N-phenylpropanamide CAS No. 1260991-07-8

2-cyano-3-(2,5-dimethoxyphenyl)-N-phenylpropanamide

Cat. No. B2743886
CAS RN: 1260991-07-8
M. Wt: 310.353
InChI Key: XILNUNXPYFWTJJ-UHFFFAOYSA-N
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Description

2-cyano-3-(2,5-dimethoxyphenyl)-N-phenylpropanamide (2-CNP) is an organic compound belonging to the class of amides. It is a colorless solid that is soluble in most organic solvents. It is a versatile compound that has a wide range of applications in organic synthesis, biochemistry and pharmacology.

Scientific Research Applications

Photoluminescent Materials

A study explored the electrooxidation of 2-amino-3-cyano-4-phenylthiophene, revealing the formation of π-conjugated oligoaminothiophenes that exhibit photoluminescence. This suggests potential applications in developing new classes of photoluminescent materials for various technological uses (Ekinci et al., 2000).

Solar Cell Applications

Another study highlighted the engineering of organic sensitizers for solar cells, demonstrating high incident photon to current conversion efficiency. This underscores the role of cyanoacrylic acid groups in enhancing solar cell efficiency, indicating significant contributions to renewable energy technologies (Kim et al., 2006).

Antimicrobial Properties

Research into the synthesis of 2,3,4,4a-tetrahydroxanthen-1-one and its derivatives for antimicrobial properties sheds light on potential pharmaceutical applications. The study found that some compounds exhibited excellent antibacterial activity, pointing to their use in developing new antimicrobial agents (Hameed et al., 2015).

Anticancer Agents

Functionalized amino acid derivatives have been synthesized and evaluated for their cytotoxicity against human cancer cell lines. Some compounds showed promising cytotoxicity, suggesting their potential as leads for designing new anticancer agents (Kumar et al., 2009).

Cosmetic Whitening Agents

A study on the synthesis and cosmetic whitening effect of glycosides derived from phenylpropanoids, including dimethoxyphenols, investigated their tyrosinase-inhibiting activity and cytotoxicity. Results indicated that some compounds outperformed commercial arbutin, highlighting their potential as whitening agents in cosmetics (Tanimoto et al., 2006).

properties

IUPAC Name

2-cyano-3-(2,5-dimethoxyphenyl)-N-phenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-22-16-8-9-17(23-2)13(11-16)10-14(12-19)18(21)20-15-6-4-3-5-7-15/h3-9,11,14H,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILNUNXPYFWTJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CC(C#N)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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